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Executive Summary
Tamapin is a 31-amino acid peptide toxin isolated from the venom of the Indian red scorpion,

Hottentotta tamulus (formerly Mesobuthus tamulus).[1] It is a member of the short-chain

scorpion toxin subfamily and is distinguished by its potent and highly selective blockade of the

small conductance calcium-activated potassium channel subtype 2 (SK2 or KCa2.2). This

remarkable selectivity makes Tamapin an invaluable molecular probe for studying the

physiological roles of SK2 channels and a potential scaffold for the development of novel

therapeutics targeting neurological disorders and other conditions involving SK channel

dysfunction. This document provides a comprehensive overview of Tamapin's molecular

structure, amino acid sequence, and the experimental methodologies used for its

characterization.

Core Molecular Profile
Tamapin is a monomeric peptide characterized by a specific amino acid sequence and a

compact, stable three-dimensional structure reinforced by three disulfide bonds.

Amino Acid Sequence and Physicochemical Properties
The primary structure of Tamapin was determined through a combination of protein purification

and sequencing techniques.[2] The native form of the peptide features an amidated C-
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terminus, a common post-translational modification in venom peptides that can contribute to

stability and potency.[3]

Property Value

Amino Acid Sequence
AFCNLRRCELSCRSLGLLGKCIGEECKCVPY-

NH2

Number of Residues 31

Molecular Formula C146H234N42O42S6

Molecular Weight 3458 Daltons

Disulfide Bridges 3

Disulfide Bond Connectivity
The structural integrity of Tamapin is critically dependent on three intramolecular disulfide

bonds. These covalent linkages are essential for maintaining the toxin's tertiary structure and,

consequently, its biological activity.

Bond Cysteine Residue 1 Cysteine Residue 2

Bond 1 Cys-3 Cys-21

Bond 2 Cys-8 Cys-26

Bond 3 Cys-12 Cys-28

Three-Dimensional Structure
The solution structure of recombinant Tamapin has been determined by Nuclear Magnetic

Resonance (NMR) spectroscopy. The toxin adopts a classic cysteine-stabilized alpha/beta

(CSα/β) fold, a hallmark of many scorpion toxins. This compact structure consists of a short α-

helix and a three-stranded antiparallel β-sheet, which are tightly packed and cross-linked by the

disulfide bridges. This stable scaffold presents a specific surface that interacts with the outer

vestibule of the SK2 channel pore. The PDB accession code for recombinant Tamapin is

2LU9.[4]
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Pharmacological Activity and Selectivity
Tamapin's primary molecular target is the family of small conductance Ca2+-activated K+ (SK)

channels. Its defining characteristic is its extraordinary selectivity for the SK2 channel isoform.

[1]

Interaction with SK Channels
SK channels are critical regulators of neuronal excitability by contributing to the

afterhyperpolarization (AHP) that follows an action potential.[5] By blocking these channels,

Tamapin can modulate neuronal firing patterns. It interacts with the channel's external

vestibule, physically occluding the ion conduction pathway in a "pore plugging" mechanism.

Quantitative Selectivity Profile
The potency and selectivity of Tamapin have been quantified using electrophysiological

techniques on cell lines expressing specific SK channel subtypes. The half-maximal inhibitory

concentration (IC50) values demonstrate a clear preference for SK2 channels.

Channel Subtype IC50 Value Selectivity vs. SK2 Reference

SK1 (KCa2.1) 42 nM ~1750-fold lower [4]

SK2 (KCa2.2) 24 pM - [4]

SK3 (KCa2.3) 1.7 nM ~70-fold lower [4]

Signaling Pathway
Tamapin exerts its effect by directly inhibiting SK2 channels, which play a crucial role in

regulating neuronal membrane potential. The blockage of these channels leads to a reduction

in the medium afterhyperpolarization (mAHP), resulting in increased neuronal excitability and

firing frequency.
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Tamapin blocks SK2 channels, inhibiting the afterhyperpolarization and increasing neuronal
excitability.

Experimental Protocols
The characterization of Tamapin involves a multi-step process encompassing purification,

sequencing, structural analysis, and functional assays.

Toxin Isolation and Purification
Objective: To isolate pure Tamapin from crude scorpion venom.

Venom Extraction: Crude venom is obtained from Hottentotta tamulus specimens.

Solubilization: The lyophilized crude venom is dissolved in an aqueous buffer (e.g., 0.1 M

ammonium acetate, pH 7.0).

Size-Exclusion Chromatography: The solubilized venom is loaded onto a Sephadex G-50 gel

filtration column. Fractions are eluted isocratically.

Fraction Screening: Eluted fractions are screened for their ability to compete with a known

SK channel ligand (e.g., radiolabeled apamin) for binding to rat brain synaptosomes.

Reverse-Phase HPLC (RP-HPLC): The active fraction from the previous step is subjected to

further purification using a C18 RP-HPLC column.
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Gradient Elution: The peptide is eluted using a linear gradient of acetonitrile in water, both

containing 0.1% trifluoroacetic acid (TFA).

Purity Analysis: The purity of the final Tamapin peak is confirmed by analytical HPLC and

mass spectrometry.

Amino Acid Sequence Determination
Objective: To determine the primary amino acid sequence of the purified peptide.

Mass Spectrometry: The molecular mass of the intact, purified peptide is determined with

high accuracy using Electrospray Ionization Mass Spectrometry (ESI-MS).

Reduction and Alkylation: The three disulfide bonds are reduced (e.g., with dithiothreitol) and

the resulting free thiols are alkylated (e.g., with iodoacetamide) to prevent re-oxidation.

Tandem Mass Spectrometry (MS/MS): The linearized peptide is subjected to fragmentation

within the mass spectrometer (e.g., via Collision-Induced Dissociation).

Sequence Analysis: The resulting fragment ion spectrum (b- and y-ions) is analyzed to

deduce the amino acid sequence de novo. The amidation of the C-terminus is confirmed by

a mass shift of -1 Da compared to the expected mass of the free acid.

3D Structure Determination by NMR
Objective: To determine the three-dimensional solution structure of Tamapin.

Sample Preparation: Recombinantly expressed and purified Tamapin (isotopically labeled

with 15N and/or 13C) is dissolved to a concentration of ~1 mM in a 90% H2O / 10% D2O

buffer at a specific pH (e.g., pH 5.0).

NMR Data Acquisition: A series of multidimensional NMR experiments are performed on a

high-field spectrometer (e.g., 600 MHz or higher). Standard experiments include:

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å), providing distance restraints.
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1H-15N HSQC (Heteronuclear Single Quantum Coherence): To obtain backbone amide

assignments.

Data Processing: The raw NMR data is processed using software such as NMRPipe.

Resonance Assignment: The processed spectra are analyzed to assign specific NMR signals

to individual atoms in the peptide sequence.

Structure Calculation: The distance restraints from NOESY data, along with dihedral angle

restraints, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). A

family of structures is calculated.

Structure Refinement and Validation: The calculated structures are refined in a simulated

water or solvent environment and validated for stereochemical quality using tools like

PROCHECK-NMR. The final output is an ensemble of the lowest-energy structures.[4]

Functional Characterization by Electrophysiology
Objective: To determine the IC50 of Tamapin on different SK channel subtypes.

Cell Culture and Transfection: A mammalian cell line that does not endogenously express SK

channels (e.g., HEK293 cells) is cultured. Cells are transiently transfected with plasmids

encoding the specific human or rat SK channel subtype (SK1, SK2, or SK3).

Whole-Cell Patch-Clamp: Recordings are performed 24-48 hours post-transfection.

Pipette Solution (Intracellular): Contains a potassium-based solution (e.g., K-Aspartate)

and a calcium buffer (e.g., EGTA) to clamp the free intracellular Ca2+ concentration at a

level that activates SK channels (e.g., 1 µM).

Bath Solution (Extracellular): Contains a physiological saline solution (e.g., Tyrode's

solution).

Data Acquisition: SK currents are elicited using a voltage-ramp protocol (e.g., a 500 ms ramp

from -100 mV to +100 mV) from a holding potential of 0 mV.

Drug Application: A stable baseline current is recorded, after which increasing concentrations

of Tamapin are perfused into the bath solution. The effect of each concentration is measured
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until a steady-state block is achieved.

Data Analysis: The percentage of current inhibition at each concentration is calculated. The

resulting concentration-response data are fitted to a Hill equation to determine the IC50

value for each channel subtype.

Experimental Workflow Visualization
The overall process from venom to a fully characterized toxin is summarized in the following

workflow.
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Click to download full resolution via product page

Workflow for the isolation and characterization of Tamapin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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